molecular formula C35H53NO3 B100516 Vitamin E Nicotinate CAS No. 16676-75-8

Vitamin E Nicotinate

Cat. No.: B100516
CAS No.: 16676-75-8
M. Wt: 535.8 g/mol
InChI Key: MSCCTZZBYHQMQJ-BRALORKRSA-N
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Description

Tocopheryl nicotinate, also known as vitamin E nicotinate, is an ester formed from tocopherol (vitamin E) and nicotinic acid (vitamin B3). This compound is recognized for its potent antioxidant properties and is commonly used in dietary supplements and cosmetics. Tocopheryl nicotinate combines the benefits of both tocopherol and nicotinic acid, making it a valuable compound in various applications .

Preparation Methods

Properties

CAS No.

16676-75-8

Molecular Formula

C35H53NO3

Molecular Weight

535.8 g/mol

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25?,26?,35-/m1/s1

InChI Key

MSCCTZZBYHQMQJ-BRALORKRSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C

51898-34-1
43119-47-7
16676-75-8

Synonyms

3-dl-alpha-tocopheryl nicotinate
alpha-tocopheryl nicotinate
alpha-tocopheryl nicotinate, (2R*(4R*,8R*)-(+-))-isomer
tocopheryl nicotinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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